Zalospirone hydrochloride
CAS No.: 114374-97-9
Cat. No.: VC1932809
Molecular Formula: C24H30ClN5O2
Molecular Weight: 456.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114374-97-9 |
|---|---|
| Molecular Formula | C24H30ClN5O2 |
| Molecular Weight | 456.0 g/mol |
| IUPAC Name | (1R,2R,6S,7S,8S,11R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione;hydrochloride |
| Standard InChI | InChI=1S/C24H29N5O2.ClH/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24;/h3-9,16-21H,1-2,10-15H2;1H/t16-,17+,18-,19+,20-,21+; |
| Standard InChI Key | XQINQMZXDOSBBV-FDPNZRBCSA-N |
| Isomeric SMILES | C1CN(CCN1CCCCN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C=C5)C6=NC=CC=N6.Cl |
| SMILES | C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6.Cl |
| Canonical SMILES | C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6.Cl |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Zalospirone hydrochloride possesses distinct chemical properties that define its pharmacological profile. The compound has the molecular formula C24H29N5O2·HCl with a molecular weight of 455.98 g/mol in its hydrochloride salt form . The base compound (zalospirone) has a molecular weight of 419.5 g/mol. Its structural backbone features a complex tetracyclic system with multiple stereocenters.
Physical Characteristics
Table 1: Physical and Chemical Properties of Zalospirone Hydrochloride
| Property | Value |
|---|---|
| Formula | C24H29N5O2·HCl |
| Molecular Weight | 455.98 g/mol |
| Base Formula | C24H29N5O2 |
| Base Molecular Weight | 419.5 g/mol |
| Stereochemistry | ACHIRAL |
| Defined Stereocenters | 6/6 |
| E/Z Centers | 0 |
| Charge | 0 |
| Elimination Half-life | 1-4 hours |
Pharmacology and Mechanism of Action
Primary Mechanism
Zalospirone functions primarily as a selective partial agonist at serotonin 5-HT1A receptors . This receptor subtype plays a crucial role in regulating mood and anxiety responses by modulating serotonergic activity in the brain. As a partial agonist, zalospirone activates these receptors but with less efficacy than the endogenous neurotransmitter serotonin, potentially providing therapeutic benefits while minimizing adverse effects associated with full agonists.
Comparison with Similar Compounds
Like other azapirones such as buspirone, zalospirone enhances serotonergic activity through its action at 5-HT1A receptors . This mechanism differs from conventional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), which primarily act by blocking serotonin reuptake. The azapirone class of compounds has demonstrated anxiolytic and antidepressant effects with potentially different side effect profiles compared to traditional treatments.
Pharmacokinetics
Zalospirone hydrochloride has a relatively short elimination half-life of 1-4 hours, which necessitates frequent dosing to maintain therapeutic levels . This pharmacokinetic profile influenced the dosing regimen used in clinical trials, where the medication was administered three times daily .
Clinical Research and Development
Major Depression Clinical Trial
A significant placebo-controlled multicenter trial was conducted to evaluate zalospirone's efficacy in treating major depression . This study involved 287 outpatients (mean age 44 years, 55% men, 45% nonfertile women) who met the criteria for unipolar major depression with a minimum 21-item Hamilton Rating Scale for Depression (HAM-D) score of 20 . Participants were randomly assigned to receive 6 weeks of double-blind treatment with either placebo or one of three fixed doses of zalospirone (6, 15, or 45 mg/day), administered three times daily .
Dosing Strategy
The clinical trial utilized a fixed-dose approach rather than a titration strategy, which might have contributed to the tolerability issues observed . The three-times-daily dosing schedule was necessitated by zalospirone's short half-life .
Efficacy in Major Depression
Dose-Response Relationship
The clinical trial results demonstrated a clear dose-response relationship for zalospirone's antidepressant effects . The high dose (45 mg/day) produced statistically significant antidepressant effects compared to placebo from week 2 onward, with a mean improvement (change from baseline) in HAM-D total score of 12.8 versus 8.4 (p < 0.05) at week 6 .
Consistency Across Outcome Measures
Side Effects and Tolerability
Common Adverse Effects
Despite demonstrating significant antidepressant efficacy, the 45 mg/day dose of zalospirone was poorly tolerated by study participants . The most frequently reported adverse effects included:
-
Dizziness (reported in almost half of the patients in the high-dose group)
-
Nausea (reported in almost half of the patients in the high-dose group)
-
Gastrointestinal symptoms (similar to those seen with other serotonin receptor agonists)
-
Insomnia
Dropout Rates
The most concerning aspect of zalospirone's clinical profile was the high discontinuation rate in the 45 mg/day group. By week six of the trial, 51% of patients receiving this dose had dropped out due to intolerable side effects . This high attrition rate severely compromised the drug's development potential despite its demonstrated efficacy.
Tolerability Considerations
Current Status and Development Trajectory
Development Discontinuation
Despite showing promising antidepressant effects at the 45 mg dose level, zalospirone's development was never completed due to the significant tolerability issues observed in clinical trials . The high dropout rate (51%) in the high-dose group presented a major obstacle to further development .
Current Research Status
Currently, zalospirone is primarily used as a research tool for studying 5-HT1A receptor pharmacology rather than as a clinical candidate. Its chemical structure and pharmacological profile continue to inform the development of novel compounds targeting serotonergic systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume